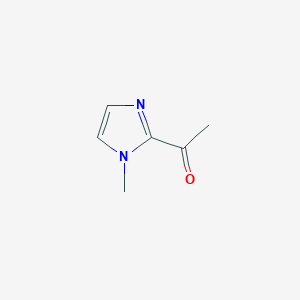

1-(1-Methyl-1H-imidazol-2-YL)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylimidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5(9)6-7-3-4-8(6)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVOHCMELOUFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559089 | |

| Record name | 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85692-37-1 | |

| Record name | 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Methyl-1H-imidazol-2-YL)ethanone: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Methyl-1H-imidazol-2-YL)ethanone, a substituted imidazole, represents a versatile building block in medicinal chemistry. The imidazole nucleus is a privileged scaffold, appearing in numerous biologically active compounds and approved drugs. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential applications of this compound. Drawing from experimental data and established chemical principles, this document serves as a resource for researchers leveraging this compound in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding and coordination with biological targets make it a cornerstone in the design of bioactive molecules. From antifungal agents to anticancer drugs, the imidazole moiety is a recurring motif in a diverse array of pharmaceuticals. This compound, featuring an acetyl group at the 2-position and a methyl group on one of the ring nitrogens, offers multiple points for chemical modification, making it a valuable intermediate for the synthesis of more complex molecular architectures.

Physicochemical Properties

The basic physicochemical properties of this compound are summarized in the table below. It is noteworthy that while some suppliers list the compound as a liquid, others describe it as a solid, suggesting its melting point is near ambient temperature.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 124.14 g/mol | --INVALID-LINK-- |

| CAS Number | 85692-37-1 | --INVALID-LINK-- |

| Physical Form | Liquid or Solid | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 105 °C at 15 mmHg | --INVALID-LINK-- |

| Purity | ≥95-97% | --INVALID-LINK--, --INVALID-LINK-- |

| Storage Temperature | Room Temperature | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of 2-acyl-1-methyl-1H-imidazoles can be effectively achieved by the reaction of an N-acylpyrrolidine with 2-lithio-1-methyl-1H-imidazole[1]. This method provides a reliable route to the target compound in good yields.

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

1-Methylimidazole

-

n-Butyllithium (in hexanes)

-

1-Acetylpyrrolidine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of 2-Lithio-1-methyl-1H-imidazole:

-

To a solution of 1-methylimidazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at -78 °C (dry ice/acetone bath), add n-butyllithium (1.05 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

-

-

Acylation Reaction:

-

To the freshly prepared solution of 2-lithio-1-methyl-1H-imidazole at -78 °C, add a solution of 1-acetylpyrrolidine (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

-

Spectroscopic Characterization

Accurate structural elucidation is paramount for the use of this compound in research and development. Below are the experimental and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data has been reported for this compound[2].

¹H NMR (500 MHz, CDCl₃):

-

δ 7.14 (s, 1H, imidazole)

-

δ 7.03 (s, 1H, imidazole)

-

δ 4.00 (s, 3H, N-CH₃)

-

δ 2.66 (s, 3H, CO-CH₃)

¹³C NMR (125 MHz, CDCl₃):

-

δ 190.6 (C=O)

-

δ 143.3 (C2-imidazole)

-

δ 129.0 (C4/C5-imidazole)

-

δ 126.9 (C4/C5-imidazole)

-

δ 35.5 (N-CH₃) - Predicted value, as it was not explicitly listed in the source.

-

δ 27.5 (CO-CH₃) - Predicted value, as it was not explicitly listed in the source.

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption (cm⁻¹) |

| C=O Stretch (Ketone) | 1680 - 1700 (strong) |

| C=N Stretch (Imidazole) | ~1580 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2950 |

Mass Spectrometry (MS)

Experimental mass spectral data for this specific compound is not widely published. However, the expected fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the following key fragments:

-

Molecular Ion (M⁺): m/z = 124

-

Loss of acetyl group (M - 43): m/z = 81

-

Loss of CH₃ (M - 15): m/z = 109

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by the electrophilic nature of the acetyl group and the nucleophilic character of the imidazole ring. This dual reactivity makes it a valuable synthon for the construction of more complex molecules.

Reactivity of the Acetyl Group

The acetyl group can undergo a variety of chemical transformations, providing a handle for further molecular elaboration.

Caption: Potential reactions involving the acetyl group of this compound.

-

Condensation Reactions: The methyl group of the acetyl moiety can be deprotonated to form an enolate, which can then participate in aldol or Claisen-Schmidt condensations with various aldehydes to form α,β-unsaturated ketones (chalcones). These chalcone derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[3].

-

Formation of Heterocycles: The 1,3-dicarbonyl system that can be generated from this compound can be used as a precursor for the synthesis of various heterocyclic rings, such as pyrimidines and pyrazoles, which are prevalent in many drug molecules.

-

α-Functionalization: The α-carbon of the acetyl group can be halogenated to produce α-haloketones, which are versatile intermediates for the introduction of other functional groups via nucleophilic substitution.

Role as a Synthetic Intermediate

The imidazole ring itself can be further functionalized, although the existing substituents will influence the regioselectivity of such reactions. The primary utility of this compound in drug discovery lies in its role as a decorated imidazole scaffold that can be readily incorporated into larger molecules. The 2-acetyl-1-methylimidazole moiety can be found in precursors to compounds with potential biological activities, and its derivatives have been explored for various therapeutic targets.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the reactive nature of its acetyl group and imidazole core provide numerous opportunities for the creation of diverse molecular libraries for biological screening. While specific biological activity data for this compound is limited, its potential as a precursor to bioactive molecules is significant, warranting its consideration in the design and synthesis of next-generation therapeutics.

References

An In-depth Technical Guide to 1-(1-Methyl-1H-imidazol-2-YL)ethanone

Foreword

Welcome to a comprehensive technical examination of 1-(1-Methyl-1H-imidazol-2-YL)ethanone, a heterocyclic ketone identified by CAS number 85692-37-1. This guide is crafted for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile chemical intermediate. As a molecule incorporating the esteemed imidazole scaffold, it represents a significant building block in the landscape of medicinal chemistry and materials science. Our exploration will move beyond simple data recitation, delving into the causality of synthetic strategies, the logic of analytical validation, and the potential that this compound holds for future innovation.

Core Molecular Profile

This compound is an organic compound featuring a 1-methyl-1H-imidazole ring substituted with an ethanone (acetyl) group at the second position.[1] This structure confers moderate polarity due to the presence of the ketone group and the nitrogen atoms within the imidazole ring.[1] Its utility is primarily as a precursor and building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[2]

Physicochemical and Computational Data

The fundamental properties of a compound dictate its behavior in both reactive and biological systems. Below is a consolidation of key data for this compound.

| Property | Value | Source |

| CAS Number | 85692-37-1 | [3][4] |

| Molecular Formula | C₆H₈N₂O | [4] |

| Molecular Weight | 124.14 g/mol | [4] |

| Physical Form | Liquid | [3] |

| Purity | ≥97% (Typical) | [3][4] |

| Boiling Point | 105 °C at 15 mmHg | [3] |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | [4] |

| LogP (Computed) | 0.6227 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 1 | [4] |

Synthesis and Mechanism

The targeted synthesis of this compound hinges on the regioselective acylation of the 1-methyl-1H-imidazole core. The C2 position of the imidazole ring is susceptible to deprotonation by a strong base, creating a nucleophilic center for subsequent reaction with an acylating agent.

Synthetic Rationale: The Lithiation-Acylation Pathway

The most direct and widely accepted strategy for introducing an acetyl group at the C2 position of an N-substituted imidazole is through a lithiation reaction followed by quenching with an electrophile.

-

Causality of Lithiation: The proton at the C2 position of the imidazole ring is the most acidic due to the inductive electron-withdrawing effects of the two adjacent nitrogen atoms. A potent organolithium reagent, such as n-butyllithium (n-BuLi), is required to deprotonate this position effectively, forming a highly reactive imidazol-2-yl-lithium intermediate.

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Therefore, the reaction must be conducted under strictly anhydrous (dry) conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and the lithiated intermediate.

-

Low-Temperature Control: These reactions are highly exothermic. Maintaining a very low temperature (typically -78 °C) is critical to prevent side reactions, such as decomposition of the organolithium reagent or unwanted reactions with the solvent (e.g., THF).

Visualized Synthetic Workflow

References

An In-depth Technical Guide to 1-(1-Methyl-1H-imidazol-2-YL)ethanone: Molecular Structure, Synthesis, and Applications

Abstract

1-(1-Methyl-1H-imidazol-2-YL)ethanone, also known as 2-Acetyl-1-methylimidazole, is a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. Its structure, featuring the biologically prevalent imidazole core coupled with a reactive acetyl group, positions it as a versatile building block for the synthesis of complex pharmaceutical intermediates and novel chemical entities. The imidazole moiety is a key pharmacophore found in numerous natural products and FDA-approved drugs, valued for its ability to engage in various biological interactions.[1][2][3] This guide provides a comprehensive technical overview of the molecule's structural characteristics, spectroscopic signature, a validated synthesis protocol with mechanistic insights, and its potential applications in the field of drug discovery.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 85692-37-1) possesses a planar, five-membered aromatic imidazole ring.[4] A methyl group is attached to the nitrogen atom at position 1 (N1), and an acetyl group (C(O)CH₃) is substituted at the carbon atom at position 2 (C2). This substitution pattern is crucial, as the electron-withdrawing nature of the acetyl group influences the electronic properties of the imidazole ring, while the methyl group at N1 prevents tautomerism, which would be possible in an N-unsubstituted analogue.[5]

The molecule's key physicochemical and computed properties are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source(s) |

| Identifier | ||

| CAS Number | 85692-37-1 | ChemScene[4] |

| Molecular Formula | C₆H₈N₂O | Sigma-Aldrich |

| Molecular Weight | 124.14 g/mol | ChemScene[4] |

| SMILES | CN1C=CN=C1C(C)=O | ChemScene[4] |

| InChI Key | IZVOHCMELOUFRA-UHFFFAOYSA-N | Sigma-Aldrich |

| Physical Properties | ||

| Physical Form | Liquid | Sigma-Aldrich |

| Boiling Point | 105 °C at 15 mmHg | Sigma-Aldrich |

| Flash Point | 101.0 °C | Sigma-Aldrich |

| Computed Properties | ||

| Topological Polar Surface Area (TPSA) | 34.89 Ų | ChemScene[4] |

| LogP | 0.6227 | ChemScene[4] |

| Hydrogen Bond Acceptors | 3 | ChemScene[4] |

| Hydrogen Bond Donors | 0 | ChemScene[4] |

| Rotatable Bonds | 1 | ChemScene[4] |

Spectroscopic Signature for Structural Verification

Precise structural elucidation is paramount. While extensive public experimental spectra for this specific molecule are limited, the following characterization data are predicted based on established principles and spectral data from closely related analogues, such as 1-(4-Methyl-1H-imidazol-2-yl)ethanone.[5][6][7]

| Analysis Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.0-7.2 ppm (d, 1H): Imidazole C5-H. δ ~6.9-7.1 ppm (d, 1H): Imidazole C4-H. δ ~3.9-4.1 ppm (s, 3H): N-Methyl (N-CH₃). δ ~2.5-2.7 ppm (s, 3H): Acetyl methyl (CO-CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~190-195 ppm: Carbonyl carbon (C =O). δ ~145-150 ppm: Imidazole C2. δ ~128-130 ppm: Imidazole C5. δ ~120-125 ppm: Imidazole C4. δ ~35-38 ppm: N-Methyl carbon (C H₃). δ ~25-30 ppm: Acetyl methyl carbon (CO-C H₃). |

| IR Spectroscopy (cm⁻¹) | ~1680 cm⁻¹ (strong, sharp): C=O stretch of the ketone. ~1580 cm⁻¹ (medium): C=N stretch within the imidazole ring. ~2900-3100 cm⁻¹ (weak-medium): C-H stretches from methyl and ring C-H bonds. |

| Mass Spectrometry (EI) | m/z = 124.06: Molecular ion (M⁺). m/z = 81: Key fragment corresponding to the loss of the acetyl group ([M-43]⁺), representing the 1-methyl-1H-imidazol-2-yl cation. This is often a prominent peak confirming the core structure. |

Synthesis Protocol: Regioselective C2-Acylation

The synthesis of this compound is efficiently achieved via the regioselective acylation of 1-methylimidazole. The C2 proton of the imidazole ring is the most acidic, allowing for its selective deprotonation by a strong base, followed by nucleophilic attack on an acylating agent. This method is adapted from established procedures for synthesizing 2-acylimidazoles.[8]

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials: 1-methylimidazole, n-butyllithium (n-BuLi) in hexanes, acetyl chloride, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄), silica gel.

Step 1: C2-Lithiation of 1-Methylimidazole

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous THF.

-

Add 1-methylimidazole (1.0 equivalent) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: Low temperature is critical to control the exothermic reaction with n-BuLi and prevent side reactions or degradation of the lithiated intermediate. Anhydrous conditions are mandatory as organolithium reagents react violently with water.

-

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour. This generates the 2-lithio-1-methylimidazole intermediate in situ.

-

Expertise: The C2 proton is the most acidic due to the inductive effect of the two nitrogen atoms, ensuring high regioselectivity of the deprotonation.

-

Step 2: Acylation and Reaction Quench

-

Cool the solution of the lithiated intermediate back down to -78 °C.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise. A precipitate may form.

-

Causality: The highly nucleophilic carbanion at C2 attacks the electrophilic carbonyl carbon of acetyl chloride. This addition must be done at low temperature to prevent over-addition or side reactions.

-

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Trustworthiness: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to ensure complete consumption of the starting material before quenching.

-

Step 3: Extraction and Purification

-

Transfer the quenched reaction mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Relevance and Applications in Drug Development

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs with diverse therapeutic actions, including antifungal (e.g., miconazole), anticancer, and anti-inflammatory agents.[1][9][10] this compound serves as a valuable starting material or intermediate for accessing more complex imidazole derivatives.

-

Scaffold for Bioactive Molecules: The acetyl group acts as a versatile chemical handle. It can undergo a wide range of transformations (e.g., reduction to an alcohol, conversion to an oxime, or serving as an electrophilic site in condensation reactions) to build larger, more complex molecules with potential biological activity.[3][8]

-

Enzyme Inhibition: The imidazole ring is isosteric to histidine and can act as a ligand for metal ions in enzyme active sites, such as in carbonic anhydrase or histone deacetylases (HDACs).[11][12] Derivatives of this compound could be designed as targeted enzyme inhibitors.

-

Precursor for N-Heterocyclic Carbenes (NHCs): Imidazolium salts, precursors to NHCs, are readily synthesized from 2-acylimidazoles. NHCs are widely used as ligands in organometallic catalysis and have also shown promise as antimicrobial and anticancer agents.[11][13]

The diagram below illustrates the central role of this molecule as a scaffold for developing various classes of therapeutic agents.

Caption: Role as a versatile scaffold in medicinal chemistry.

Conclusion

This compound is a structurally important heterocyclic compound with significant potential as a synthetic intermediate. Its well-defined molecular and spectroscopic properties, combined with a straightforward and regioselective synthesis, make it an accessible and valuable tool for researchers. The inherent biological relevance of the imidazole core ensures that this molecule will continue to be a key building block in the rational design and development of novel therapeutic agents targeting a wide array of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. tandfonline.com [tandfonline.com]

- 10. scispace.com [scispace.com]

- 11. Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1-(1-Methyl-1H-imidazol-2-YL)ethanone

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathway for 1-(1-Methyl-1H-imidazol-2-YL)ethanone (CAS No. 85692-37-1), a pivotal heterocyclic ketone used as a building block in pharmaceutical and materials science research. The narrative emphasizes the mechanistic rationale behind the chosen synthetic strategy, focusing on the directed ortho-metalation (DoM) of 1-methylimidazole. We present a validated, step-by-step experimental protocol, comparative data tables, and detailed workflow visualizations to ensure reproducibility and provide researchers with a comprehensive understanding of the process. This document is intended for an audience of professional chemists and researchers in drug development and organic synthesis.

Introduction and Strategic Overview

This compound is a valuable synthetic intermediate whose structure is a feature in various biologically active molecules. The strategic challenge in its synthesis lies in achieving regioselective acylation at the C2 position of the imidazole ring. Direct Friedel-Crafts acylation of 1-methylimidazole is generally ineffective due to the deactivation of the ring by the Lewis acid catalyst complexing with the nitrogen atoms.

Therefore, the most robust and widely accepted strategy relies on enhancing the nucleophilicity of the C2 carbon. This is achieved through a process known as directed metalation, specifically by deprotonating the C2 position with a strong organolithium base. The C2 proton is the most acidic proton on the 1-methylimidazole ring due to the inductive electron-withdrawing effects of the adjacent nitrogen atoms and its position between them, making it highly susceptible to abstraction. The resulting 2-lithio-1-methyl-1H-imidazole intermediate is a potent nucleophile that readily reacts with an appropriate acetylating agent to yield the target ketone with high regioselectivity.[1]

This guide will focus exclusively on this superior pathway, detailing the critical parameters and explaining the chemical principles that govern each step.

The Premier Synthetic Pathway: C2-Lithiation and Acylation

The cornerstone of this synthesis is the generation of a potent nucleophile at the C2 position of 1-methylimidazole via deprotonation with n-butyllithium (n-BuLi), followed by quenching with an acetylating agent.

Mechanistic Rationale

The reaction proceeds in two distinct, critical stages:

-

Deprotonation (Lithiation): 1-Methylimidazole is treated with a strong, non-nucleophilic base, typically n-BuLi, in an anhydrous aprotic solvent like tetrahydrofuran (THF). The reaction must be conducted at cryogenic temperatures (-78 °C) to ensure the stability of the resulting 2-lithio-1-methyl-1H-imidazole intermediate and prevent undesirable side reactions.[1][2] The choice of THF as a solvent is crucial as its etheric oxygen atoms help to solvate and stabilize the lithium cation, preventing aggregation of the organolithium species and enhancing its reactivity.[3]

-

Acylation: The highly nucleophilic C2-lithiated intermediate is then intercepted by an electrophilic acetyl source. While several acetylating agents can be used, such as acetyl chloride or acetic anhydride, N,N-dimethylacetamide is also an effective and often milder alternative reported for the synthesis of related 2-acetyl-1-alkyl-imidazoles.[1] The nucleophilic carbon of the lithiated imidazole attacks the electrophilic carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate which then collapses to furnish the final product, this compound, upon aqueous work-up.

References

"1-(1-Methyl-1H-imidazol-2-YL)ethanone" chemical characterization

An In-depth Technical Guide to the Chemical Characterization of 1-(1-Methyl-1H-imidazol-2-YL)ethanone

Abstract

This technical guide provides a comprehensive overview of the chemical characterization of this compound (CAS No: 85692-37-1), a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. The imidazole moiety is a foundational scaffold in numerous pharmaceuticals and bioactive molecules, making its derivatives valuable building blocks for drug discovery.[1][2] This document delineates a plausible synthetic pathway, details its core physicochemical properties, and offers an in-depth analysis of its structural elucidation through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and data presented herein are synthesized from established chemical principles and available technical literature to serve as an authoritative resource for researchers, scientists, and professionals in drug development.

Synthesis and Purification

The synthesis of 2-acyl-1-methyl-1H-imidazoles is a critical process for accessing this class of compounds. A robust and frequently employed method involves the metalation of 1-methylimidazole followed by acylation.[3] The C2 proton of the 1-methylimidazole ring is acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi) to form a 2-lithio intermediate. This nucleophilic species can then react with an appropriate acetylating agent, such as acetyl chloride or N-acetylimidazole, to yield the target compound.

Experimental Protocol: Synthesis via Lithiation and Acylation

This protocol describes a representative method for synthesizing this compound.

Step 1: Preparation of 2-Lithio-1-methyl-1H-imidazole

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add 1-methylimidazole (1.0 eq) to the cooled THF.

-

Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

Step 2: Acylation

-

Dissolve acetyl chloride (1.1 eq) in anhydrous THF in a separate flask.

-

Slowly add the acetyl chloride solution to the vigorously stirred solution of 2-lithio-1-methyl-1H-imidazole at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Step 3: Workup and Purification

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for handling, storage, and experimental design.

| Property | Value | Source |

| CAS Number | 85692-37-1 | [4] |

| Molecular Formula | C₆H₈N₂O | [4] |

| Molecular Weight | 124.14 g/mol | [4][5] |

| Physical Form | Liquid / Solid | [5] |

| Boiling Point | 105 °C at 15 mmHg | |

| Purity | ≥97% | [4] |

| Storage | Store at room temperature | [4] |

| SMILES | CN1C=CN=C1C(C)=O | [4] |

| InChI Key | IZVOHCMELOUFRA-UHFFFAOYSA-N | [5] |

Spectroscopic Elucidation

The definitive structural confirmation of this compound relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular architecture.

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

3.1.1. ¹H NMR Spectroscopy

Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the imidazole ring protons and the two methyl groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imidazole C4-H | ~7.0 - 7.2 | Doublet | 1H |

| Imidazole C5-H | ~6.8 - 7.0 | Doublet | 1H |

| N-Methyl (N-CH₃) | ~3.8 - 4.0 | Singlet | 3H |

| Acetyl Methyl (CO-CH₃) | ~2.5 - 2.6 | Singlet | 3H |

Causality: The N-methyl protons are deshielded due to the electronegativity of the adjacent nitrogen atom, causing them to appear further downfield than the acetyl methyl protons. The imidazole ring protons appear in the aromatic region, with their exact shifts and coupling influenced by the electron-withdrawing acetyl group at the C2 position.

3.1.2. ¹³C NMR Spectroscopy

Carbon NMR reveals the different electronic environments of the carbon atoms within the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~190 - 195 |

| Imidazole C2 | ~145 - 150 |

| Imidazole C4 | ~128 - 130 |

| Imidazole C5 | ~125 - 127 |

| N-Methyl (N-CH₃) | ~35 - 37 |

| Acetyl Methyl (CO-CH₃) | ~25 - 30 |

Causality: The carbonyl carbon is the most deshielded and appears significantly downfield (~190-195 ppm) due to the strong electron-withdrawing effect of the double-bonded oxygen atom. The C2 carbon of the imidazole ring, bonded to both a nitrogen and the acetyl group, also appears far downfield.

3.1.3. Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation : Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Spectrometer Setup : Insert the NMR tube into the spectrometer. Optimize the magnetic field homogeneity by shimming.

-

Data Acquisition : Acquire the Free Induction Decay (FID) signal using standard parameters for ¹H and ¹³C NMR. Typically, 8-16 scans for ¹H and more (e.g., 128 or more) for ¹³C are sufficient.

-

Data Processing : Apply a Fourier transform to the FID. Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the proton signals to determine relative abundances.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | ~1680 | Strong |

| C=N (Imidazole) | Stretch | ~1580 - 1600 | Medium |

| C-H (sp² Imidazole) | Stretch | ~3100 - 3150 | Medium-Weak |

| C-H (sp³ Methyl) | Stretch | ~2900 - 3000 | Medium |

Causality: The most prominent feature in the IR spectrum is the strong, sharp absorption band around 1680 cm⁻¹, which is characteristic of a conjugated ketone carbonyl (C=O) stretch. This provides unambiguous evidence for the acetyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through analysis of its fragmentation patterns.

| Analysis | Expected Result |

| Molecular Ion (M⁺) | m/z ≈ 124.06 |

| High-Resolution MS (HRMS) | Calculated for C₆H₈N₂O: [M+H]⁺ = 125.0715 |

| Key Fragmentation | Loss of acetyl group (•COCH₃): m/z ≈ 81 |

| Loss of methyl radical (•CH₃): m/z ≈ 109 |

Causality: Under electron impact (EI) or electrospray ionization (ESI), the molecular ion will be detected. A common and diagnostic fragmentation pathway is the cleavage of the bond between the imidazole ring and the carbonyl carbon, resulting in the loss of an acetyl radical (mass 43), leading to a prominent peak at m/z 81 corresponding to the 1-methyl-1H-imidazol-2-yl cation.

Reactivity and Synthetic Potential

This compound is a versatile synthetic intermediate.

-

The Ketone Moiety : The acetyl group can undergo a wide range of classical ketone reactions, such as reduction to an alcohol, reductive amination, or serving as the electrophilic partner in aldol and Claisen-Schmidt condensations to form chalcone-like structures.[1]

-

The Imidazole Ring : The imidazole nucleus is relatively stable but can be involved in further functionalization or coordination with metal centers. Its presence is key to the biological activity of many derivative compounds.[2][6][7]

-

Applications : As a building block, it allows for the introduction of the 1-methyl-1H-imidazol-2-yl moiety into larger, more complex molecules. This is particularly relevant in medicinal chemistry for the development of novel therapeutic agents targeting a range of diseases.[3][7]

Safety Profile

Based on available safety data for this compound, appropriate handling procedures are necessary.

| Hazard Information | Details | Source |

| Pictogram | GHS07 (Harmful/Irritant) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. | |

| H315: Causes skin irritation. | ||

| H319: Causes serious eye irritation. | ||

| H335: May cause respiratory irritation. | ||

| Precautionary Statements | P261, P280, P305+P351+P338 |

Conclusion

The chemical characterization of this compound is definitively achieved through a synergistic application of NMR, IR, and mass spectrometry. The spectroscopic data provides a clear and consistent portrait of its molecular structure, confirming the connectivity of the 1-methylimidazole ring and the acetyl group. Understanding its synthesis, physicochemical properties, and spectroscopic fingerprint is fundamental for its effective use as a versatile intermediate in the design and synthesis of novel compounds for pharmaceutical and materials science research.

References

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1-(1-Methyl-1H-imidazol-2-YL)ethanone: Elucidating Structure Through NMR, IR, and MS

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 1-(1-Methyl-1H-imidazol-2-YL)ethanone (CAS: 85692-37-1), a heterocyclic ketone of interest in synthetic chemistry.[1][2] As a versatile chemical building block, its unambiguous structural confirmation is paramount. This document serves as a practical reference for researchers and drug development professionals, detailing the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the theoretical underpinnings of each technique, present standardized protocols for data acquisition, and offer a detailed interpretation of the spectral features that collectively verify the molecular structure and purity of the title compound.

Introduction and Molecular Overview

This compound is a substituted imidazole derivative with the molecular formula C₆H₈N₂O.[1][2] Its structure incorporates an N-methylated imidazole ring, a common scaffold in many biologically active compounds, functionalized with an acetyl group at the C2 position. The precise characterization of such molecules is a critical step in any synthetic workflow, ensuring the identity and purity of intermediates and final products. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this.

This guide will systematically dissect the expected spectral data from three core analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the precise connectivity of atoms.

-

IR Spectroscopy: To identify the key functional groups present in the molecule based on their vibrational frequencies.

-

Mass Spectrometry: To confirm the molecular weight and investigate fragmentation patterns, further corroborating the proposed structure.

While comprehensive, experimentally-derived public data for this specific molecule is limited, this guide synthesizes predicted data and information from structurally analogous compounds to provide a robust and reliable reference for its characterization.[3]

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Standard Protocol for NMR Data Acquisition

A standardized procedure ensures reproducibility and high-quality data.

Figure 2: Standard workflow for acquiring high-quality NMR spectra.[3]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The spectrum is characterized by three key features: chemical shift (δ), integration, and multiplicity.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| CO-CH ₃ (Acetyl) | ~ 2.6 | Singlet (s) | 3H | A sharp singlet in the aliphatic region, deshielded by the adjacent carbonyl group.[4] |

| N-CH ₃ (N-Methyl) | ~ 3.8 | Singlet (s) | 3H | A singlet characteristic of a methyl group attached to a nitrogen within a heteroaromatic ring. |

| Imidazole H -5 | ~ 7.0 | Doublet (d) | 1H | Located in the aromatic region. Coupled to H-4. |

| Imidazole H -4 | ~ 7.2 | Doublet (d) | 1H | Typically downfield from H-5 due to the influence of the adjacent nitrogen and acetyl group.[4] |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the low natural abundance of ¹³C, proton-decoupled spectra are typically acquired, where each unique carbon appears as a singlet.

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C =O (Carbonyl) | ~ 190 | The most downfield signal, characteristic of a ketone carbonyl carbon.[4] |

| Imidazole C 2 | ~ 148 | The carbon bearing the acetyl group, significantly deshielded.[4] |

| Imidazole C 4 | ~ 138 | Aromatic carbon adjacent to two nitrogen atoms.[4] |

| Imidazole C 5 | ~ 122 | Aromatic carbon adjacent to one nitrogen atom.[4] |

| N-C H₃ (N-Methyl) | ~ 34 | Aliphatic carbon attached to nitrogen. |

| CO-C H₃ (Acetyl) | ~ 28 | Aliphatic carbon deshielded by the carbonyl group.[4][5] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic range of absorption frequencies.

Standard Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact and collect the sample spectrum.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Interpretation

The IR spectrum of this compound is expected to be dominated by a few key absorption bands.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| ~ 3100 | C-H Stretch | Medium | sp² C-H (Imidazole Ring) |

| ~ 2950 | C-H Stretch | Medium | sp³ C-H (Methyl Groups) |

| ~ 1685 | C=O Stretch | Strong, Sharp | Ketone (Acetyl Group)[4] |

| ~ 1580 | C=N Stretch | Medium-Strong | Imidazole Ring[4][6] |

| ~ 1450 | C-H Bend | Medium | Methyl Groups |

The most diagnostic peak in the IR spectrum is the strong, sharp carbonyl (C=O) stretch around 1685 cm⁻¹. Its presence is a clear indicator of the ketone functionality, and its precise position can give clues about conjugation with the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which can be used to piece together the molecular structure.

Standard Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized.

-

Ionization: In Electron Ionization (EI), the vaporized molecules are bombarded with high-energy electrons, causing them to lose an electron and form a positively charged molecular ion (M⁺).

-

Fragmentation: The high energy of EI often causes the molecular ion to break apart into smaller, charged fragments.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

MS Spectral Interpretation

The molecular weight of this compound is 124.14 g/mol .[1][2]

-

Molecular Ion (M⁺): A peak at m/z = 124 is expected, corresponding to the intact molecule with a single positive charge. This confirms the molecular formula.

-

Key Fragmentation: The most anticipated fragmentation pathway involves the cleavage of the bond between the imidazole ring and the acetyl group. This is a stable acylium ion.

Figure 3: Primary fragmentation pathway of this compound in EI-MS.

The primary fragmentation is the loss of an acetyl radical (•COCH₃, mass 43), leading to a prominent peak at m/z = 81 .[5] This fragment corresponds to the stable N-methyl-imidazolium cation. The presence of both the molecular ion peak at m/z 124 and the key fragment at m/z 81 provides strong evidence for the proposed structure.

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR define the carbon-hydrogen framework, confirming the presence and connectivity of the N-methyl, acetyl, and imidazole ring protons and carbons. IR spectroscopy provides definitive evidence of the ketone functional group via the characteristic C=O stretch. Finally, mass spectrometry confirms the correct molecular weight and shows a logical fragmentation pattern consistent with the proposed structure. Together, these techniques provide a comprehensive and self-validating spectroscopic fingerprint, ensuring the identity and purity of this important synthetic intermediate.

References

"1-(1-Methyl-1H-imidazol-2-YL)ethanone" physical and chemical properties

An In-depth Technical Guide to 1-(1-Methyl-1H-imidazol-2-YL)ethanone

Introduction: this compound, a substituted imidazole derivative, represents a key molecular scaffold with significant potential in synthetic and medicinal chemistry. The imidazole ring is a privileged structure in drug discovery, appearing in a multitude of clinically relevant molecules due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, synthesis, reactivity, and analytical characterization, providing a robust foundation for its application in research and development.

Part 1: Molecular Identity and Physicochemical Profile

This compound, also known by its CAS Number 85692-37-1, is a heterocyclic ketone.[1][2] Its structure features a central imidazole ring N-methylated at position 1 and substituted with an acetyl group at position 2. This specific arrangement of functional groups dictates its chemical behavior and potential applications.

Chemical Structure and Identifiers:

-

IUPAC Name: this compound

-

Synonyms: 2-Acetyl-1-methylimidazole, Ethanone, 1-(1-methyl-1H-imidazol-2-yl)-[2][3]

-

Molecular Formula: C₆H₈N₂O[2]

-

SMILES: CN1C=CN=C1C(C)=O[2]

The physicochemical properties of this compound are critical for designing experimental conditions, including solvent selection for reactions and purification, as well as for computational modeling in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Physical Form | Liquid / Oil | [1][3] |

| Color | Brown | [3] |

| Boiling Point | 105 °C at 15 mmHg (20 Torr) | [1][3] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 101.0 ± 22.6 °C | [1] |

| pKa | 3.92 ± 0.25 (Predicted) | [3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | [2] |

| LogP (Octanol-Water Partition Coeff.) | 0.6227 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Part 2: Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. While a comprehensive public database of its experimental spectra is limited, its characteristic features can be reliably predicted based on the analysis of structurally analogous compounds.[5][6]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | Imidazole C-H (2H) | δ 7.0-7.4 ppm (s) |

| N-CH₃ (3H) | δ 3.8-4.0 ppm (s) | |

| Acetyl CH₃ (3H) | δ 2.5-2.7 ppm (s) | |

| ¹³C NMR | Carbonyl C=O | δ 190-195 ppm |

| Imidazole C2 | δ 145-150 ppm | |

| Imidazole C4/C5 | δ 120-130 ppm | |

| N-CH₃ | δ 34-36 ppm | |

| Acetyl CH₃ | δ 25-30 ppm | |

| IR Spectroscopy | C=O Stretch (Ketone) | ~1670-1690 cm⁻¹ (Strong) |

| C=N Stretch (Imidazole) | ~1600-1650 cm⁻¹ | |

| C-H Stretch (sp² and sp³) | ~2850-3100 cm⁻¹ | |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺ | m/z = 124.06 |

| Key Fragment [M-CH₃CO]⁺ | m/z = 81 |

Note: Predicted values are based on general principles and data from structurally similar imidazole derivatives.[5][7] Actual experimental values may vary depending on the solvent and other analytical conditions.

Experimental Protocol: ¹H NMR Spectroscopy Analysis

The causality behind this protocol is to obtain a high-resolution spectrum that allows for the unambiguous assignment of protons in the molecule. The choice of a deuterated solvent is critical to avoid large solvent peaks that could obscure signals from the analyte.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to prevent issues with magnetic field homogeneity.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity. This is a crucial step to achieve sharp, well-resolved peaks.[6]

-

-

Data Acquisition:

-

Set appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and relaxation delay.[6]

-

Acquire the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.[6]

-

Phase the resulting spectrum to ensure all peaks are in the correct absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as an internal standard.

-

Integrate the peaks to determine the relative ratios of protons.

-

Caption: Workflow for NMR spectroscopic analysis.

Part 3: Synthesis and Reactivity

While multiple synthetic routes can be envisioned, a common strategy for preparing 2-acylimidazoles involves the protection of the imidazole nitrogen, followed by regioselective acylation at the C2 position, and subsequent deprotection.[7] An alternative approach for a similar compound involves the reaction of a methyl lithium reagent with the corresponding carboxylic acid.[8]

The reactivity of this compound is primarily dictated by the acetyl group and the imidazole ring. The ketone functionality makes it a valuable precursor for creating more complex molecules. For instance, it can serve as the ketone component in Claisen-Schmidt condensations to generate novel chalcones, which are known to possess a wide array of pharmacological activities, including anti-inflammatory and anticancer properties.[9] The imidazole ring itself can act as a ligand, coordinating with metal centers in the development of catalysts or metallodrugs. The compound is thus a versatile building block for extensive ligand screening and mechanistic studies.[3]

Caption: Generalized synthetic pathway for 2-acylimidazoles.

Part 4: Applications in Drug Discovery and Development

The imidazole scaffold is a cornerstone in medicinal chemistry.[9] this compound serves as a crucial intermediate for synthesizing compounds with potential therapeutic value. Its structure is a key component for building molecules that can target a variety of biological pathways.

-

Kinase Inhibitors: The imidazole ring is a prominent feature in many kinase inhibitors, where it often interacts with the ATP-binding site. This compound provides a ready-made scaffold for developing new generations of such inhibitors.[9]

-

Bioactive Chalcones: As a precursor to imidazole-containing chalcones, it opens avenues for exploring new anti-inflammatory, antimicrobial, and anticancer agents.[9]

-

Organic Synthesis: It is a versatile reagent for facilitating various chemical transformations, with its imidazole ring providing a platform for creating complex organic molecules for use in pharmaceuticals and agrochemicals.[10]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. It is classified as an irritant.[3]

Table 3: GHS Safety Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Harmful/Irritant) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Handling and Storage Recommendations:

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[11][12] Avoid contact with skin, eyes, and clothing.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[11][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12] The recommended storage temperature is room temperature.[1][2]

References

- 1. This compound | 85692-37-1 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-(1-METHYL-1H-IMIDAZOL-2-YL)-ETHANONE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Cas 53981-69-4,1-(1H-IMIDAZOL-2-YL)-ETHANONE HCL | lookchem [lookchem.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.nl [fishersci.nl]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Technical Guide: Physicochemical Characterization of 1-(1-Methyl-1H-imidazol-2-YL)ethanone

A Senior Application Scientist's Framework for Determining Solubility and Stability

Preamble: Defining the Path for a Novel Molecule

1-(1-Methyl-1H-imidazol-2-YL)ethanone is a substituted imidazole derivative of interest in synthetic and medicinal chemistry. As with any novel chemical entity destined for biological application, a thorough understanding of its fundamental physicochemical properties is a prerequisite for meaningful research and development. The solubility and stability of a compound govern its formulation possibilities, its behavior in biological assays, and ultimately, its potential as a therapeutic agent.

Publicly available experimental data on the solubility and stability of this specific molecule is sparse. Therefore, this guide is structured not as a repository of known data, but as a strategic and methodological blueprint. It is designed for the research scientist and drug development professional, providing the necessary protocols and scientific rationale to systematically generate a robust and reliable physicochemical profile for this compound. The methodologies described herein are grounded in international regulatory standards and best practices in the pharmaceutical sciences.

Part 1: Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug candidate's bioavailability.[1] We must distinguish between two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is a high-throughput assessment of how readily a compound, typically dissolved in an organic solvent like DMSO, stays in an aqueous solution.[2] It is invaluable for early discovery screening. Thermodynamic solubility, conversely, is the true equilibrium solubility of a compound in a given solvent, representing the maximum dissolved concentration under equilibrium conditions.[1] This is the gold-standard measurement required for later-stage development and formulation.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility.[3] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is achieved, after which the concentration of the dissolved compound in the supernatant is measured.

-

Preparation of Buffers: Prepare a series of physiologically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract.[4]

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials, ensuring undissolved solid is clearly visible.

-

Incubation: Add a precise volume (e.g., 1 mL) of each prepared buffer to the respective vials. Seal the vials tightly.

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (typically 25°C or 37°C) and agitate for a defined period (24 to 48 hours is common) to ensure equilibrium is reached.[3]

-

Sample Processing: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all particulate matter.

-

Quantification: Dilute the clear filtrate with an appropriate solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method. Analyze the sample using a validated stability-indicating HPLC-UV method (see Section 2.2).

-

Data Analysis: Calculate the solubility in µg/mL or µM by comparing the measured concentration to a standard calibration curve.

Kinetic Solubility Assessment

For earlier stage screening where compound availability may be limited, a kinetic solubility assay provides a rapid assessment. This method measures the precipitation of a compound from a DMSO stock solution upon addition to an aqueous buffer.[5]

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96- or 384-well microplate.

-

Buffer Addition: Rapidly add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final test concentration (e.g., adding 198 µL for a final concentration of 100 µM and 1% DMSO).[6]

-

Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[2]

-

Measurement: Measure the turbidity (light scattering) of each well using a microplate nephelometer.[7] The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized for clear comparison.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| 0.1 N HCl | 1.2 | 25 | [Insert Data] | Thermodynamic |

| Acetate Buffer | 4.5 | 25 | [Insert Data] | Thermodynamic |

| Phosphate Buffer | 6.8 | 25 | [Insert Data] | Thermodynamic |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | [Insert Data] | Thermodynamic |

| PBS (1% DMSO) | 7.4 | 25 | [Insert Data] | Kinetic |

| Methanol | N/A | 25 | [Insert Data] | Thermodynamic |

| Acetonitrile | N/A | 25 | [Insert Data] | Thermodynamic |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Part 2: Intrinsic Stability and Forced Degradation

A forced degradation (or stress testing) study is a systematic investigation designed to identify the likely degradation products that could form under various stress conditions.[8] The results are essential for developing stability-indicating analytical methods, elucidating degradation pathways, and understanding the intrinsic stability of the molecule.[9] These studies are mandated by regulatory bodies like the ICH. A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of primary degradants without overly complex secondary degradation.[9]

Development of a Stability-Indicating HPLC Method

A prerequisite for any stability study is a validated analytical method that can separate the parent compound from all potential process impurities and degradation products.[10]

-

Column Selection: Start with a robust reversed-phase column, such as a C18 or C8, of standard dimensions (e.g., 4.6 mm x 150 mm, 5 µm).[11]

-

Mobile Phase Selection:

-

Aqueous (A): 0.1% Formic Acid or Trifluoroacetic Acid in water, or a phosphate buffer (e.g., 20 mM, pH 3.0) to ensure protonation of the imidazole nitrogen and minimize peak tailing.[12]

-

Organic (B): Acetonitrile or Methanol.

-

-

Gradient Elution: Develop a gradient elution method, starting from a low percentage of organic phase (e.g., 5-10%) and ramping up to a high percentage (e.g., 95%) over 15-20 minutes to elute both polar degradants and the more nonpolar parent compound.

-

Detection: Use a UV detector, scanning across a range (e.g., 200-400 nm) to find the optimal wavelength for detecting the parent compound and any potential degradants. A photodiode array (PDA) detector is highly recommended.

-

Optimization: Inject a mixture of stressed samples (see Section 2.2) to challenge the method. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

Forced Degradation Protocols

For each condition, a solution of this compound (e.g., 1 mg/mL) should be prepared.[13] A control sample, protected from the stress condition, should be analyzed concurrently.

-

Acid Hydrolysis:

-

Condition: 0.1 N HCl.

-

Procedure: Incubate the sample solution at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).[14] If significant degradation occurs, repeat at room temperature. After incubation, cool and neutralize the sample with an equivalent amount of 0.1 N NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Condition: 0.1 N NaOH.

-

Procedure: Incubate the sample solution at room temperature. The imidazole ring may be susceptible to base-mediated degradation.[1] If no degradation is observed, increase the temperature to 60°C. Neutralize with 0.1 N HCl before analysis.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Condition: Dry Heat (e.g., 80°C).

-

Procedure: Store both the solid compound and a solution of the compound in a temperature-controlled oven for a period of up to 7 days.[15] Analyze at appropriate time points.

-

-

Photolytic Degradation:

-

Procedure: Expose both the solid compound and a solution to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13] A dark control sample must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.

Data Presentation: Forced Degradation Summary

Results should be tabulated to clearly indicate the extent of degradation and the formation of impurities.

| Stress Condition | Parameters | % Assay of Parent | % Total Impurities | Major Degradant Peak (RT) | Observations |

| Control | N/A | 100.0 | [Insert Data] | N/A | No change |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | [Insert Data] | [Insert Data] | [Insert Data] | Color change, etc. |

| Base Hydrolysis | 0.1 N NaOH, RT, 24h | [Insert Data] | [Insert Data] | [Insert Data] | Color change, etc. |

| Oxidation | 3% H₂O₂, RT, 24h | [Insert Data] | [Insert Data] | [Insert Data] | Gas evolution, etc. |

| Thermal (Solid) | 80°C, 7 days | [Insert Data] | [Insert Data] | [Insert Data] | Physical change |

| Thermal (Solution) | 80°C, 7 days | [Insert Data] | [Insert Data] | [Insert Data] | Color change, etc. |

| Photolytic (Solid) | ICH Q1B exposure | [Insert Data] | [Insert Data] | [Insert Data] | Color change |

| Photolytic (Solution) | ICH Q1B exposure | [Insert Data] | [Insert Data] | [Insert Data] | Color change |

Visualization: Forced Degradation Workflow

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Conclusion

The systematic application of the protocols outlined in this guide will generate a foundational physicochemical dataset for this compound. This information is indispensable for making informed decisions in any research or development program. By establishing a robust solubility profile and understanding the compound's intrinsic stability and degradation pathways, scientists can de-risk future studies, enable rational formulation design, and ensure the generation of high-quality, reproducible data in biological and preclinical evaluations.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. enamine.net [enamine.net]

- 3. asianpubs.org [asianpubs.org]

- 4. CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing, packaging for preparing buffer solutions, and kits for clinical state testing - Google Patents [patents.google.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. rheolution.com [rheolution.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Forced Degradation Testing | SGS Denmark [sgs.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. rjptonline.org [rjptonline.org]

- 12. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjptonline.org [rjptonline.org]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. database.ich.org [database.ich.org]

- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Advent of a Key Heterocycle: A Technical History of 1-(1-Methyl-1H-imidazol-2-YL)ethanone

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole Scaffold and the Emergence of 2-Acyl-1-methylimidazoles

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry and biochemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and presence in vital biomolecules like the amino acid histidine have made it a privileged scaffold in drug design. The introduction of an acetyl group at the 2-position of the N-methylated imidazole ring, yielding 1-(1-Methyl-1H-imidazol-2-YL)ethanone, created a versatile building block for the synthesis of a wide array of more complex molecules with significant biological activities. This technical guide delves into the discovery and historical development of this key intermediate, providing a comprehensive overview of its synthesis, chemical properties, and applications.

The Historical Context: Early Challenges in Imidazole Acylation

The journey to the synthesis of this compound is rooted in the broader history of imidazole chemistry. While the parent imidazole was first synthesized by Heinrich Debus in 1858, the functionalization of its ring, particularly through acylation, presented significant challenges to early organic chemists.[1] The imidazole ring's inherent nucleophilicity and the reactivity of its nitrogen atoms often led to N-acylation rather than the desired C-acylation. Furthermore, harsh reaction conditions could result in ring-opening or other unwanted side reactions.

Early methods for introducing acyl groups onto the imidazole ring were often inefficient or limited in scope. A notable early patent from 1965 highlighted the difficulties in acylating imidazoles and proposed a method for the synthesis of 1-acyl imidazoles by reacting an imidazole with a ketene.[2] However, this addressed N-acylation, and the selective introduction of an acyl group at the C-2 position, particularly on an N-alkylated imidazole, remained a synthetic hurdle.

The First Documented Synthesis: The Work of Ogata and Subsequent Developments

While earlier, less detailed accounts may exist, the first comprehensive and well-documented synthesis of 2-acyl-1-methyl-1H-imidazoles, including the title compound, appears in a 1985 publication by Masaru Ogata and his colleagues.[3] Their work, titled "Synthesis of 2-Acyl-1-methyl-lH-imidazoles and Reactivity of the Acyl Group," provided a robust and generalizable method for the preparation of these important compounds. The authors acknowledged the earlier work of Curtis and Brown, who had reported the synthesis of 2-acetyl-1-alkyl-1H-imidazoles via the reaction of 1-alkyl-2-lithio-1H-imidazole with dimethylacetamide, though this earlier work is not as extensively detailed.[3]

The method developed by Ogata et al. involved the reaction of 2-lithio-1-methyl-1H-imidazole with various 1-acylpyrrolidines at low temperatures (-78 °C) to afford the corresponding 2-acyl-1-methyl-1H-imidazoles in good yields.[3] This approach represented a significant step forward, providing a reliable route to a range of 2-alkanoyl and 2-aroyl derivatives.

Modern Synthetic Approaches

The fundamental approach of using a lithiated imidazole precursor remains a cornerstone of modern synthesis. Contemporary methods often employ similar strategies, with variations in the choice of base, solvent, and acylating agent to optimize yield and purity.

Chemical Properties and Characterization

This compound is a stable, typically solid compound at room temperature. Its chemical reactivity is dominated by the ketone functional group and the aromatic imidazole ring.

| Property | Value | Reference |

| CAS Number | 85692-37-1 | [3] |

| Molecular Formula | C₆H₈N₂O | [3] |

| Molecular Weight | 124.14 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 45-48 °C |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 7.05 (d, J=1.1 Hz, 1H), 6.91 (d, J=1.1 Hz, 1H), 3.96 (s, 3H), 2.58 (s, 3H).

-

¹³C NMR (CDCl₃): δ 189.5, 145.2, 128.4, 127.6, 34.9, 27.8.

Experimental Protocols

Synthesis of this compound (Adapted from Ogata et al., 1985)

This protocol outlines the synthesis via the lithiation of 1-methylimidazole followed by acylation with 1-acetylpyrrolidine.

Materials:

-

1-Methylimidazole

-

n-Butyllithium (n-BuLi) in hexane

-

1-Acetylpyrrolidine

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Lithiation: To a solution of 1-methylimidazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir the mixture at this temperature for 30 minutes.

-

Acylation: To the resulting solution of 2-lithio-1-methyl-1H-imidazole, add a solution of 1-acetylpyrrolidine (1.1 eq) in anhydrous THF dropwise at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a white solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The ketone functionality allows for a wide range of chemical transformations, including:

-

Condensation reactions: The acetyl group can participate in aldol and Claisen-Schmidt condensations to form more complex scaffolds.

-

Reduction: The ketone can be reduced to the corresponding alcohol, introducing a new chiral center.

-

Formation of heterocycles: The acetyl group can be a precursor for the construction of other heterocyclic rings fused to the imidazole core.

The resulting molecules have found applications as potential therapeutic agents, including enzyme inhibitors and receptor modulators, owing to the favorable pharmacological properties of the imidazole moiety.

Conclusion